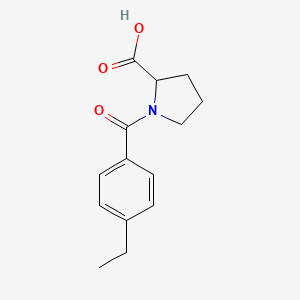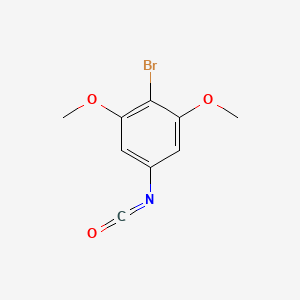
2-bromo-5-isocyanato-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-isocyanato-1,3-dimethoxybenzene is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of compounds like this compound typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H8BrNO3 . Further analysis such as NMR, HPLC, LC-MS, UPLC and more would provide more detailed information about its structure .Chemical Reactions Analysis
As an aromatic compound, this compound can undergo electrophilic aromatic substitution . The exact reactions it can participate in would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The predicted melting point of this compound is 71.67° C, and its predicted boiling point is approximately 334.9° C at 760 mmHg . Its refractive index is predicted to be n 20D 1.55 .科学研究应用
2-bromo-5-isocyanato-1,3-dimethoxybenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the preparation of polymers, nanomaterials, and nanostructures. Furthermore, this compound is a useful reagent in the preparation of organometallic compounds, organometallic catalysts, and catalysts for organic reactions.
作用机制
2-bromo-5-isocyanato-1,3-dimethoxybenzene is an important reagent in the synthesis of various compounds. It acts as a brominating agent, and the reaction of bromine and isocyanic acid produces this compound. The brominating agent is an important component of the reaction, as it helps to promote the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of bromination on proteins and nucleic acids. It has also been used to study the effects of bromination on the activity of enzymes, receptors, and other proteins. In addition, this compound has been used to study the effects of bromination on the structure and function of cells and tissues.
实验室实验的优点和局限性
2-bromo-5-isocyanato-1,3-dimethoxybenzene is a useful reagent for organic synthesis and is used as a starting material for synthesizing various compounds. It is a relatively inexpensive reagent and is readily available. Furthermore, it is easy to use and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a highly toxic compound and must be handled with caution.
未来方向
There are a number of potential future directions for the use of 2-bromo-5-isocyanato-1,3-dimethoxybenzene in scientific research. One potential direction is the use of this compound in the synthesis of polymers and nanomaterials. Additionally, this compound could be used in the synthesis of organometallic compounds, organometallic catalysts, and catalysts for organic reactions. Furthermore, this compound could be used in the study of the effects of bromination on proteins and nucleic acids, as well as the effects of bromination on the activity of enzymes, receptors, and other proteins. Finally, this compound could be used to study the effects of bromination on the structure and function of cells and tissues.
合成方法
2-bromo-5-isocyanato-1,3-dimethoxybenzene can be synthesized using a variety of methods, including the reaction of bromine and isocyanic acid in an aqueous solution, the reaction of bromine and isocyanic acid in organic solvents, and the reaction of bromine and isocyanic acid in aqueous/organic mixtures. The most common method is the reaction of bromine and isocyanic acid in an aqueous solution. In this method, bromine and isocyanic acid are added to an aqueous solution of sodium hydroxide and heated to a temperature of 70-80°C. The reaction yields this compound as a yellow to orange solution.
属性
IUPAC Name |
2-bromo-5-isocyanato-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-7-3-6(11-5-12)4-8(14-2)9(7)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXWJUDBVDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)
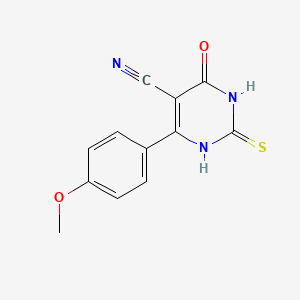


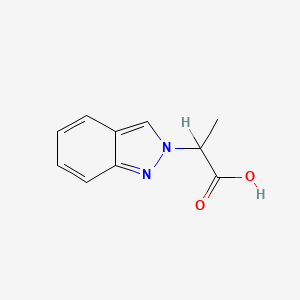
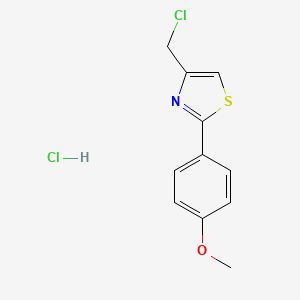
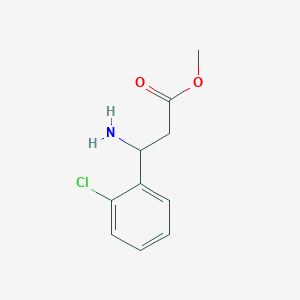
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)
